5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN4OS/c13-7-2-3-9(14)8(6-7)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUMRBUMXFQCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Retrosynthetic Disconnections
The target compound can be dissected into two primary fragments:
- 5-Bromo-2-chlorobenzoyl chloride : A halogenated benzoyl chloride intermediate.
- 5H,6H,7H-Triazolo[3,4-b]thiazin-3-amine : A bicyclic heterocyclic amine.
Figure 1: Retrosynthetic Pathway
$$
\text{Target Compound} \leftarrow \text{Amidation} \leftarrow \text{5-Bromo-2-chlorobenzoyl chloride + Triazolothiazin-3-amine}
$$
Synthesis of 5-Bromo-2-Chlorobenzoyl Chloride
Halogenation and Acyl Chloride Formation
The synthesis begins with 5-bromo-2-chlorobenzoic acid (CAS 946351-36-6 ), which undergoes acyl chloride formation using thionyl chloride (SOCl₂) under catalytic N,N-dimethylformamide (DMF).
Reaction Conditions:
- Molar Ratio : 1:2–5 (benzoic acid : SOCl₂).
- Catalyst : 0.5–1% DMF (relative to benzoic acid).
- Temperature : Reflux (70–80°C).
- Duration : 2–4 hours.
Example Protocol (Adapted from):
- Combine 23.5 g (0.1 mol) 5-bromo-2-chlorobenzoic acid, 24 g (0.2 mol) SOCl₂, and 0.1 mL DMF.
- Reflux for 4 hours, then evaporate excess SOCl₂ under reduced pressure.
- Yield: 25.1 g (99%) of 5-bromo-2-chlorobenzoyl chloride as a yellow solid.
Synthesis of 5H,6H,7H-Triazolo[3,4-b]Thiazin-3-Amine
Cyclization of 4-Amino-1,2,4-Triazole-3-Thiol Derivatives
The triazolothiazine ring is constructed via condensation of 4-amino-1,2,4-triazole-3-thiol with α-bromo ketones.
Reaction Conditions:
- Reagents : 3-Bromoacetylpyrazole derivative, ethanol, triethylamine.
- Temperature : Reflux (78°C).
- Duration : 5–7 hours.
Example Protocol (Adapted from):
- React 3-bromoacetylpyrazole (1 eq) with 4-amino-1,2,4-triazole-3-thiol (1 eq) in ethanol.
- Add triethylamine (0.2 mL) and reflux for 6 hours.
- Yield: 76–85% of triazolothiazin-3-amine after recrystallization (DMF/EtOH).
Amidation: Coupling Benzoyl Chloride with Triazolothiazin-3-Amine
Reaction Optimization
The final step involves nucleophilic acyl substitution under Schotten-Baumann conditions.
Reaction Conditions:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (Et₃N) or pyridine.
- Temperature : 0–5°C (initial), then room temperature.
Example Protocol:
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Amidation
Microwave irradiation reduces reaction time from hours to minutes:
Solid-Phase Synthesis
Immobilized triazolothiazin-3-amine on Wang resin enables iterative coupling:
Table 1: Comparison of Amidation Methods
| Method | Yield | Duration | Purification |
|---|---|---|---|
| Conventional | 82–89% | 12 hours | Recrystallization |
| Microwave | 85% | 20 minutes | Filtration |
| Solid-Phase | 78% | 6 hours | Resin cleavage |
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
- 4-Methoxy Analogue (BK48052): The methoxy-substituted derivative (4-methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide) replaces Br/Cl with an electron-donating methoxy (OCH₃) group. The molecular weight (290.34 g/mol) is lower than the main compound (estimated ~370–390 g/mol), which may influence pharmacokinetics .
| Property | 5-Bromo-2-chloro Derivative | 4-Methoxy Derivative (BK48052) |
|---|---|---|
| Substituents | Br, Cl | OCH₃ |
| Molecular Formula | C₁₄H₁₁BrClN₄OS (estimated) | C₁₃H₁₄N₄O₂S |
| Key Interactions | Halogen bonding | Hydrogen bonding |
| Solubility | Moderate (lipophilic) | Higher (polar OCH₃) |
Core Heterocycle Modifications
- Triazolothiadiazoles: Compounds like 3-(pyridyl)-6-substituted triazolo[3,4-b]thiadiazoles (e.g., from ) replace the thiazine ring with a thiadiazole. These derivatives show vasodilatory activity, suggesting that the triazolothiazine core in the main compound may offer distinct steric or electronic advantages for other applications .
Benzodithiazine Derivatives :
The benzodithiazine compound in incorporates a sulfonamide (SO₂) group and a bromo-hydroxybenzylidene substituent. The SO₂ group increases acidity and hydrogen-bonding capacity, which may improve enzyme inhibition (e.g., heparanase). However, the dec. melting point (330–331°C) indicates lower thermal stability compared to the main compound’s likely range (200–250°C estimated) .
Halogen-Substituted Analogues
- 5-Bromo-2-hydroxybenzaldehyde Derivatives :
The benzodithiazine compound in shares the 5-bromo-2-substituted benzamide motif but includes a hydroxyl group instead of chloro. The hydroxyl group enables pH-dependent solubility but may reduce membrane permeability compared to the chloro substituent .
| Property | 5-Bromo-2-chloro-Benzamide | 5-Bromo-2-hydroxy-Benzodithiazine |
|---|---|---|
| Functional Groups | Br, Cl, CONH | Br, OH, SO₂, CONH |
| Melting Point | ~200–250°C (estimated) | 330–331°C (dec.) |
| Bioactivity | Potential enzyme inhibition | Heparanase inhibition |
Spectroscopic Data
- IR Spectroscopy :
The main compound’s IR spectrum would show C=O stretching (~1670 cm⁻¹) and N-H bending (~3327 cm⁻¹), similar to triazole-thione derivatives in . However, the absence of a C=S stretch (~1234 cm⁻¹) distinguishes it from thiol-containing analogues . - 1H-NMR : The triazolothiazine protons (e.g., CH₂ groups in the thiazine ring) would resonate at δ 2.5–3.5 ppm, comparable to morpholine-containing derivatives in (δ 3.90 ppm) .
Biological Activity
5-Bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:
- Formation of the triazole ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Chlorination and bromination : These halogenation reactions introduce the bromo and chloro groups at specific positions on the aromatic ring.
- Formation of the amide bond : This final step involves coupling an amine with an acid derivative to yield the desired benzamide structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:
- A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics like streptomycin .
Antiviral Properties
Research indicates that triazole derivatives can inhibit viral replication. A specific study noted that certain triazole-thione compounds showed promising antiviral activity against influenza virus strains . The mechanism is believed to involve inhibition of viral enzymes critical for replication.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest .
Case Study 1: Antimicrobial Screening
A series of synthesized triazole derivatives were screened for antimicrobial activity against a panel of bacteria and fungi. The results indicated that compounds with similar structures to this compound demonstrated superior antifungal activity compared to established antifungal agents like bifonazole.
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| 5-Bromo... | E. coli | 10 | Streptomycin: 8 |
| 5-Bromo... | S. aureus | 12 | Chloramphenicol: 15 |
Case Study 2: Antiviral Activity
In another investigation focused on antiviral activity against herpes simplex virus (HSV), derivatives of triazole were found to significantly reduce viral titers in infected cell cultures. The study concluded that these compounds could serve as lead candidates for further development in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
